Cyclohexyl(hydroxy)acetic acid

Descripción general

Descripción

Cyclohexyl(hydroxy)acetic acid, also known as Cyclohexaneacetic acid, is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.2 . It is used as a flavoring agent in the food industry .

Synthesis Analysis

The synthesis of Cyclohexyl(hydroxy)acetic acid can be achieved through the hydrogenation of cyclohexyl acetate . This process involves the esterification of acetic acid and cyclohexene . The hydrogenation process is facilitated by the use of Zn-promoted Cu/Al2O3 catalysts . The addition of Zn species greatly improves the activity and selectivity to Cyclohexyl(hydroxy)acetic acid .

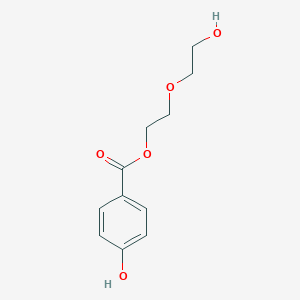

Molecular Structure Analysis

The molecular structure of Cyclohexyl(hydroxy)acetic acid consists of a cyclohexane ring attached to an acetic acid group . The exact structure can be represented by the SMILES string OC(=O)CC1CCCCC1 .

Chemical Reactions Analysis

The primary chemical reaction involving Cyclohexyl(hydroxy)acetic acid is its formation through the hydrogenation of cyclohexyl acetate . This reaction is facilitated by a Cu2Znx/Al2O3 catalyst .

Physical And Chemical Properties Analysis

Cyclohexyl(hydroxy)acetic acid is a solid at room temperature . It has a refractive index of 1.463 . It has a boiling point of 242-244 °C and a melting point of 28-32 °C . The density of Cyclohexyl(hydroxy)acetic acid is 1.007 g/mL at 25 °C .

Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

Cyclohexyl(hydroxy)acetic acid can play a role in catalysis, particularly in the hydrogenation process of organic compounds. For instance, the hydrogenation of cyclohexyl acetate, derived from the esterification of cyclohexene with acetic acid, is a key step in producing cyclohexanol . This process is significant in the synthesis of various organic molecules, where cyclohexyl(hydroxy)acetic acid could potentially act as a precursor or an intermediate.

Pharmaceutical Research

In pharmaceutical research, cyclohexyl(hydroxy)acetic acid derivatives may be explored for their potential to form complexes with drug molecules. This ability can be utilized to enhance the solubility, stability, and bioavailability of pharmaceuticals . Such properties are crucial in the development of new drug delivery systems, including those that can target specific tissues or organs.

Agricultural Applications

The compound’s derivatives could influence soil fertility and plant health. Organic acids, including those related to cyclohexyl(hydroxy)acetic acid, are known to play roles in the solubilization of minerals, biocontrol of phytopathogens, and induction of systemic resistance in plants . These functions are integral to sustainable agriculture and environmental management.

Industrial Chemical Synthesis

Cyclohexyl(hydroxy)acetic acid may find applications in industrial chemical synthesis, where it could be used as a building block for producing various chemicals. Its derivatives can be involved in the production of polymers, paints, and other materials that require a chemical with its specific properties .

Material Science

In material science, the compound could be utilized in the development of new materials, such as polymers or composites. Its chemical structure could lend itself to modifications that enhance the properties of these materials, such as durability, flexibility, or resistance to environmental factors .

Biotechnological Research

Lastly, in biotechnology, cyclohexyl(hydroxy)acetic acid might be used in proteomics research. It could serve as a biochemical tool for the analysis of proteins, aiding in the understanding of their function and structure . This application is pivotal for advancements in medical and biological research.

Mecanismo De Acción

Target of Action

Cyclohexyl(hydroxy)acetic acid, also known as cyclohexaneacetic acid, is primarily involved in the oxidation of cyclohexane . The primary targets of this compound are cyclohexane and molecular oxygen (O2), which are activated in the formation of cyclohexyl hydroperoxide intermediate (CyOOH) .

Mode of Action

The activation of cyclohexane and O2 is the rate-determining step in the formation of CyOOH due to its relatively high energy barrier . The subsequent reaction behavior of CyOOH controls whether the production of cyclohexanol or cyclohexanone is favored . Using acetic acid or cobalt ion as a catalyst reduces the energy barriers required to activate cyclohexane and O2 .

Biochemical Pathways

The compound is involved in the aerobic oxidation of cyclohexane, a complex radical chain reaction . This process may occur via a catalytic process or by means of autoxidation .

Pharmacokinetics

It’s known that the compound has a molecular weight of 1582 , which could influence its bioavailability and pharmacokinetics.

Result of Action

The compound plays a crucial role in the production of cyclohexanol and cyclohexanone . These are important chemicals used in the manufacture of nylon . The compound’s action results in the conversion of cyclohexane, with the production of these chemicals being the primary outcome .

Direcciones Futuras

The production of Cyclohexyl(hydroxy)acetic acid has become a research hotspot in recent years due to its potential applications . The process of producing Cyclohexyl(hydroxy)acetic acid through the hydrogenation of cyclohexyl acetate is seen as a novel and efficient route . Future research may focus on improving the efficiency and selectivity of this process .

Propiedades

IUPAC Name |

2-cyclohexyl-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7,9H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDPWAPIJGSANI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297448 | |

| Record name | cyclohexyl(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4442-94-8 | |

| Record name | Cyclohexaneglycolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclohexyl(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexyl-2-hydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanone, 1-[4-(butylthio)phenyl]-](/img/structure/B185248.png)